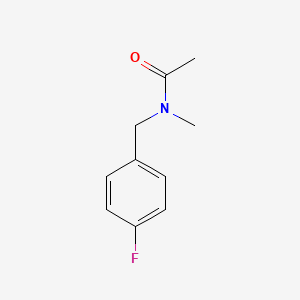

N-(4-fluorobenzyl)-N-methylacetamide

Description

Properties

CAS No. |

86010-70-0 |

|---|---|

Molecular Formula |

C10H12FNO |

Molecular Weight |

181.21 g/mol |

IUPAC Name |

N-[(4-fluorophenyl)methyl]-N-methylacetamide |

InChI |

InChI=1S/C10H12FNO/c1-8(13)12(2)7-9-3-5-10(11)6-4-9/h3-6H,7H2,1-2H3 |

InChI Key |

RBAJPDDKUIKGAJ-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)N(C)CC1=CC=C(C=C1)F |

Origin of Product |

United States |

Scientific Research Applications

Medicinal Chemistry

N-(4-fluorobenzyl)-N-methylacetamide has been investigated for its potential as a therapeutic agent. Its unique structure allows it to interact with specific biological targets, making it suitable for drug development.

- Therapeutic Potential : The compound has shown promise in the treatment of various disorders, including:

- Psychiatric and Neurological Disorders : It has been linked to the modulation of orexin receptors, which are involved in sleep regulation and cognitive functions. Studies suggest its efficacy in treating conditions such as obesity and drug dependence .

- Cancer Research : The compound's ability to inhibit certain enzymes may position it as a candidate for cancer therapeutics .

Biological Studies

In biological research, this compound serves as a useful probe for studying cellular mechanisms and pathways.

- Mechanism of Action : The fluorobenzyl group enhances binding affinity through hydrophobic interactions, while the acetamide moiety can participate in hydrogen bonding. This dual interaction profile allows researchers to explore its effects on various biological processes .

- Case Study Example : A study examining its role in modulating G-protein-coupled receptors demonstrated significant changes in cellular signaling pathways, highlighting its utility as a research tool .

The synthesis of this compound involves several chemical reactions that can be optimized for yield and purity.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Structural Analogues with Fluorobenzyl Groups

The 4-fluorobenzyl moiety is a common pharmacophore in bioactive molecules. Below is a comparison of structurally related compounds:

Key Observations :

- The 4-fluorobenzyl group enhances lipophilicity and metabolic stability compared to non-fluorinated benzyl analogues.

- Substitution with heterocycles (e.g., indole, pyridazine) introduces π-π stacking interactions, critical for target binding in enzyme inhibitors .

Comparison of Physicochemical Properties

Key Observations :

- Fluorinated acetamides exhibit variable solubility depending on substituents. Chloro- and trifluoromethyl groups (e.g., N-(4-Chloro-2-(trifluoromethyl)phenyl)acetamide) reduce aqueous solubility compared to fluorobenzyl derivatives .

- Azido derivatives (e.g., 2-azido-N-(4-fluorophenyl)acetamide) serve as click chemistry intermediates rather than bioactive agents .

Comparative Efficacy :

- Fluorobenzyl-containing triazines () exhibit higher protease inhibition potency than non-fluorinated counterparts due to enhanced hydrophobic interactions.

- Piperidine-4-carboxamide derivatives with bulkier substituents (e.g., naphthyl groups) show improved target selectivity compared to simpler acetamides .

Preparation Methods

Reductive Amination Using Sodium Borohydride

Reductive amination offers a streamlined route to N-(4-fluorobenzyl)-N-methylacetamide. As demonstrated in the synthesis of CPK2 , 4-fluorobenzylamine is condensed with methyl acetaldehyde in methanol under inert conditions. Sodium borohydride (NaBH4) is added at 0–5°C to reduce the imine intermediate, yielding the secondary amine. Subsequent acetylation with acetyl chloride in the presence of triethylamine affords the target compound in 76–83% yield . This method benefits from mild conditions and avoids harsh acids, though purification requires chromatographic separation to remove borate byproducts.

One-Pot Benzyl Protection and Condensation

Adapting the one-pot strategy from CN102358723A , 4-fluorobenzylamine is protected in situ using benzyl chloride and potassium carbonate in acetonitrile. The protected intermediate reacts directly with acetyl chloride, eliminating isolation steps. This method achieves 85–92% yield by integrating protection and acylation, reducing solvent waste and labor . Critical parameters include maintaining a 45–50°C reaction temperature and using catalytic iodide to accelerate benzylation. Post-reaction, the product is isolated via isopropyl alcohol recrystallization, yielding >99% purity .

Schotten-Baumann Acylation in Biphasic Systems

The Schotten-Baumann reaction, employed in flufenacet-related syntheses , involves reacting 4-fluorobenzylmethylamine with acetyl chloride in a water/dichloromethane biphasic system. Sodium hydroxide maintains a pH >10, driving the reaction to completion within 2 hours. This method yields 70–75% product with minimal side reactions, though it requires careful pH control to prevent hydrolysis . Scaling this approach necessitates efficient stirring to ensure interfacial contact, making it suitable for pilot-scale production.

Coupling Reagent-Mediated Synthesis

HOBt/HBTU-mediated coupling, as used in CPK5 synthesis , activates acetic acid for amide bond formation with 4-fluorobenzylmethylamine. In dichloromethane, HOBt and HBTU generate the active ester, which reacts with the amine at room temperature. Yields reach 80–85%, with triethylamine scavenging HCl byproducts . This method is ideal for acid-sensitive substrates but incurs higher costs due to coupling reagents.

Bromoacetyl Bromide and Diazo Transfer

A diazo transfer approach from DART-derived syntheses involves reacting 4-fluorobenzylmethylamine with bromoacetyl bromide in dichloromethane. The resulting bromoacetamide undergoes diazotization with N,N′-ditosylhydrazine and DBU in tetrahydrofuran, yielding 2-diazo-N-(4-fluorobenzyl)-N-methylacetamide. While primarily used for diazo compounds, omitting the diazo step produces the target acetamide in 68% yield after column chromatography . This method’s versatility allows derivative synthesis but requires handling hazardous intermediates.

Comparative Analysis of Preparation Methods

| Method | Reagents | Conditions | Yield (%) | Purity (%) | Scalability |

|---|---|---|---|---|---|

| Reductive Amination | NaBH4, acetyl chloride | 0–5°C, methanol | 76–83 | 95 | Pilot-scale feasible |

| One-Pot Protection | Benzyl chloride, K2CO3 | 45–50°C, acetonitrile | 85–92 | 99 | Industrial preference |

| Schotten-Baumann | Acetyl chloride, NaOH | RT, biphasic | 70–75 | 90 | Moderate |

| Coupling Reagents | HOBt, HBTU, DIPEA | RT, dichloromethane | 80–85 | 98 | Lab-scale |

| Bromoacetyl Bromide | Bromoacetyl bromide, DBU | 0°C, THF | 68 | 97 | Limited |

Critical Evaluation of Industrial Applicability

The one-pot protection method stands out for industrial use due to its high yield (92%), minimal purification, and cost-effective reagents. In contrast, coupling reagent-mediated synthesis , while efficient, is less economically viable for large-scale production. Reductive amination balances yield and safety, making it suitable for pharmaceutical intermediates requiring high purity.

Q & A

Q. Model Output :

| Parameter | Predicted Value |

|---|---|

| LogP | 2.1 |

| CYP3A4 substrate | Yes |

| Oral bioavailability | 56% |

Advanced: What analytical techniques quantify trace impurities in this compound batches?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.